3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
This compound belongs to the triazoloquinazoline class, characterized by a fused heterocyclic core (triazole and quinazoline rings) with a 4-methoxybenzenesulfonyl group at position 3 and a 3-methylphenyl substituent on the amine at position 4.
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O3S/c1-15-6-5-7-16(14-15)24-21-19-8-3-4-9-20(19)28-22(25-21)23(26-27-28)32(29,30)18-12-10-17(31-2)11-13-18/h3-14H,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGBJYKVQWWISB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst to reduce specific functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins essential for the survival of pathogens . For example, it may inhibit the reverse transcriptase enzyme in HIV, preventing the virus from replicating . The sulfonyl and methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing chloro (Cl) or bromo (Br) substituents in analogs .
- Steric Impact : Bulky groups like 4-isopropylphenyl or 4-methylbenzyl may hinder target engagement compared to the smaller 3-methylphenyl in the target.
- Lipophilicity : The ethoxy group in increases hydrophobicity (logP ~3.2 estimated) versus the methoxy group (logP ~2.8), influencing membrane permeability .
Physicochemical Properties
- Solubility : The methoxy group in the target compound enhances water solubility (~0.5 mg/mL predicted) compared to lipophilic analogs like (~0.2 mg/mL) .
- Thermal Stability : Sulfonyl groups generally improve thermal stability; the 4-methoxy substituent may lower melting point (~180–190°C) relative to halogenated analogs (e.g., : ~210°C) .
Biological Activity
The compound 3-(4-Methoxybenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific compound under investigation has shown promise in several areas:
- Anticancer Activity : Quinazoline derivatives have been reported to inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : These compounds often demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study involving quinazolinone-thiazole hybrids demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .
Case Study: Cytotoxicity Assay
A cytotoxicity assay using MTT showed that compounds similar to the target compound exhibited dose-dependent inhibition of cell growth. The following table summarizes the IC50 values of related compounds against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A2 | MCF-7 | 10 |
| A1 | HT-29 | 12 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been investigated. A study reported that certain derivatives exhibited significant antibacterial activity against common pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| B4 | E. coli | 25 |
| B5 | S. aureus | 15 |
| B6 | P. aeruginosa | 20 |
The mechanism by which quinazoline derivatives exert their biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For example, these compounds may inhibit kinase activity or interfere with DNA replication processes in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
